4-Nitrophenacyl thiocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Protein Labeling

4-NPTS can be used as a reagent for labeling proteins. The process involves the thiocyanate group of 4-NPTS reacting with the free amino groups (lysine residues) on the protein's surface. This covalent attachment creates a permanent modification, allowing researchers to track the protein through various experiments. The addition of the 4-nitrophenyl group also introduces a chromophore, a light-absorbing molecule, to the protein. This property enables researchers to detect and quantify the labeled protein using UV-visible spectroscopy [].

Enzyme Activity Assays

Due to the presence of a reactive thiocyanate group, 4-NPTS can be employed in enzyme activity assays. Specific enzymes can cleave the C-S bond in 4-NPTS, releasing the free nitrophenolate ion. This ion possesses a distinct yellow color and strong absorbance at a specific wavelength. By monitoring the increase in absorbance over time, researchers can measure the enzymatic activity responsible for cleaving the 4-NPTS molecule [].

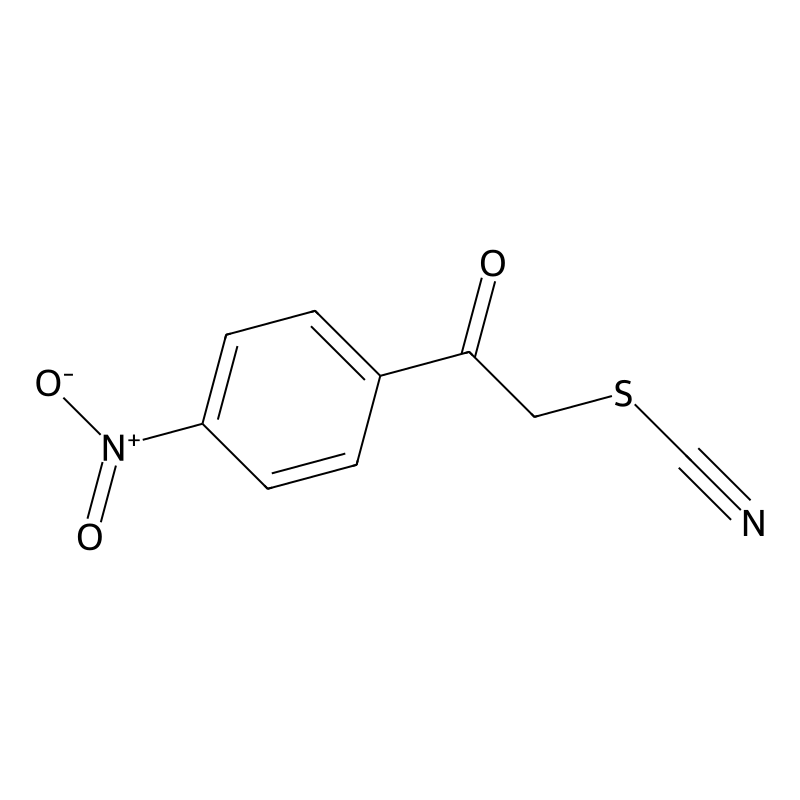

4-Nitrophenacyl thiocyanate is an organic compound characterized by its unique structure, which includes a nitro group and a thiocyanate functional group attached to a phenacyl moiety. Its chemical formula is C9H6N2O2S, and it possesses distinct physical properties such as a melting point of approximately 90-92 °C. This compound is notable for its potential applications in various

- Safety Data Sheet (SDS): An SDS provides information on the hazards associated with a compound, but one for 4-NPTS is not readily available online. Due to the lack of data, it is advisable to handle this compound with caution, assuming potential hazards like flammability, moderate toxicity, and skin/eye irritation [].

- Nucleophilic Substitution: It can react with nucleophiles such as amines or alcohols, leading to the formation of corresponding substituted products. This reaction typically occurs under mild conditions, yielding high product yields .

- Hydrolysis: In aqueous environments, 4-nitrophenacyl thiocyanate can undergo hydrolysis, resulting in the release of thiocyanate ions and the corresponding phenolic compound.

- Reactivity with Thiols: The compound can also react with thiols to form thioether derivatives, which may have implications in medicinal chemistry.

Several synthesis methods for 4-nitrophenacyl thiocyanate have been documented:

- Nucleophilic Substitution: A common approach involves the reaction of 4-nitrophenacyl bromide with ammonium thiocyanate under basic conditions. This method is efficient and allows for high yields of the target compound .

- Thiocyanation of Aryl Compounds: Another method includes the direct thiocyanation of 4-nitrophenol using thiocyanating agents like phosphorus pentasulfide or ammonium thiocyanate in the presence of suitable catalysts .

- Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted methods that significantly reduce reaction times while improving yields and selectivity .

4-Nitrophenacyl thiocyanate finds applications across various fields:

- Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds, particularly in pharmaceutical chemistry.

- Analytical Chemistry: Due to its reactivity, it can be used as a reagent for detecting specific ions or functional groups in analytical applications.

- Biological Research: The compound's potential biological activity makes it a candidate for further research into antimicrobial agents or drug development.

Several compounds share structural similarities with 4-nitrophenacyl thiocyanate. Here are some notable examples:

Uniqueness of 4-Nitrophenacyl Thiocyanate: The presence of both a nitro group and a phenacyl moiety distinguishes 4-nitrophenacyl thiocyanate from other similar compounds, enhancing its reactivity and potential applications in medicinal chemistry.

4-Nitrophenacyl thiocyanate is an organic compound characterized by its unique molecular architecture, incorporating both nitro and thiocyanate functional groups attached to a phenacyl moiety . The compound possesses the molecular formula C9H6N2O3S and features a thiocyanate ester linkage (-S-C≡N) connected to a phenacyl group bearing a nitro substituent at the para position [2].

The structural framework consists of a benzene ring substituted with a nitro group (-NO2) at the para position, connected to an acetyl carbonyl group through a methylene bridge, which is further linked to the thiocyanate moiety [2]. This arrangement creates a conjugated system that extends from the nitro-substituted aromatic ring through the carbonyl group to the thiocyanate functional group .

The thiocyanate group exhibits a linear geometry with the carbon-nitrogen triple bond characteristic of this functional class [3] [4]. The presence of the electron-withdrawing nitro group significantly influences the electronic distribution throughout the molecule, affecting both the carbonyl reactivity and the stability of the thiocyanate linkage [2]. The molecular geometry demonstrates a non-planar configuration, with the thiocyanate group positioned to minimize steric interactions while maintaining optimal orbital overlap [5].

Physical Constants and Empirical Parameters

The fundamental physical properties of 4-nitrophenacyl thiocyanate have been determined through computational and experimental methods. The compound exhibits a molecular weight of 222.22 grams per mole, which represents a significant increase compared to the unsubstituted phenacyl thiocyanate analog [2].

Table 1: Physical Constants and Empirical Parameters

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C9H6N2O3S | Structural determination [2] |

| Molecular Weight | 222.22 g/mol | Calculated [2] |

| Density | 1.418 g/cm³ | Predicted [2] |

| Boiling Point | 416.7°C at 760 mmHg | Predicted [2] |

| Flash Point | 205.8°C | Predicted [2] |

| Exact Mass | 222.01000 | Mass spectrometry [2] |

| Polar Surface Area | 111.98000 Ų | Calculated [2] |

| LogP | 2.51498 | Calculated [2] |

| Index of Refraction | 1.624 | Predicted [2] |

The density of 1.418 g/cm³ indicates a relatively dense compound compared to the parent phenacyl thiocyanate, which exhibits a predicted density of 1.223 g/cm³ [6] [2]. This increase reflects the additional mass contribution of the nitro substituent and its influence on molecular packing [2]. The predicted boiling point of 416.7°C represents a substantial elevation compared to phenacyl thiocyanate (331.5°C), demonstrating the effect of the electron-withdrawing nitro group on intermolecular interactions [6] [2].

Solubility Profile in Various Solvents

The solubility characteristics of 4-nitrophenacyl thiocyanate are influenced by the presence of both polar and nonpolar structural elements within the molecule [7]. The compound contains the polar nitro group and thiocyanate functionality, balanced by the aromatic phenacyl framework, creating amphiphilic properties that affect its dissolution behavior in different solvent systems [7].

Based on structural analogy with related thiourea and thiocyanate derivatives, 4-nitrophenacyl thiocyanate demonstrates enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide [7]. The thiocyanate group, being a strong π-acceptor, facilitates dissolution in solvents capable of π-π interactions and dipolar interactions [7] [3].

Table 2: Predicted Solubility Profile

| Solvent Type | Relative Solubility | Basis |

|---|---|---|

| Polar Aprotic (DMSO, DMF) | High | Structural analogy [7] |

| Polar Protic (Alcohols) | Moderate | Functional group analysis [7] |

| Nonpolar Organic | Limited | Polarity considerations [2] |

| Aqueous Systems | Poor | Hydrophobic character [2] |

The LogP value of 2.51498 indicates moderate lipophilicity, suggesting preferential dissolution in organic solvents over aqueous media [2]. This parameter reflects the balance between the hydrophobic aromatic system and the polar functional groups present in the molecule [2].

Stability Under Different Environmental Conditions

The stability profile of 4-nitrophenacyl thiocyanate is governed by the inherent reactivity of its functional groups and their susceptibility to various environmental factors [8] [9]. Thiocyanate compounds generally exhibit variable stability depending on substituent effects and environmental conditions [8] [9].

Thermal stability analysis reveals that organic thiocyanate compounds typically demonstrate moderate thermal resistance, with decomposition temperatures varying significantly based on structural features [10] [8]. The presence of the electron-withdrawing nitro group in 4-nitrophenacyl thiocyanate is expected to influence thermal decomposition pathways through electronic effects [10] [9].

Table 3: Environmental Stability Factors

| Condition | Stability Assessment | Mechanism |

|---|---|---|

| Ambient Temperature | Moderate | Thiocyanate rearrangement potential [9] |

| Elevated Temperature | Decreased | Thermal decomposition [10] |

| Light Exposure | Variable | Photochemical processes [8] |

| Oxidative Environment | Reduced | Thiocyanate oxidation [8] |

| Alkaline Conditions | Decreased | Nucleophilic attack |

Thiocyanate compounds are known to undergo rearrangement reactions, particularly acyl thiocyanates which can isomerize to form isothiocyanates under thermal conditions [9]. The activation barriers for such rearrangements in acyl thiocyanate derivatives typically range from 20-30 kcal/mol, indicating moderate kinetic stability under normal conditions [9].

The compound's optical stability may be compromised under prolonged light exposure, as thiocyanate salts are known to darken upon UV irradiation due to polymerization reactions forming polythiocyanogen species [8]. This photochemical instability represents a significant consideration for storage and handling protocols [8].

Spectroscopic Constants and Molecular Parameters

The spectroscopic properties of 4-nitrophenacyl thiocyanate reflect the electronic characteristics of its constituent functional groups and their interactions within the molecular framework [11] [3] [12]. The compound exhibits distinctive spectroscopic signatures corresponding to the nitro group, carbonyl functionality, and thiocyanate moiety [11] [3].

Infrared spectroscopy reveals characteristic absorption bands corresponding to the major functional groups present in the molecule [3] [13]. The thiocyanate group typically exhibits a strong absorption in the 2000-2200 cm⁻¹ region, corresponding to the carbon-nitrogen triple bond stretching vibration [3]. For reference, sodium thiocyanate in tetrahydrofuran shows absorption bands at approximately 2057 cm⁻¹ for nitrogen-bonded ion pairs [3].

Table 4: Characteristic Spectroscopic Parameters

| Spectroscopic Method | Parameter | Expected Range | Reference Basis |

|---|---|---|---|

| Infrared (C≡N stretch) | 2040-2080 cm⁻¹ | Thiocyanate analysis [3] | |

| Infrared (C=O stretch) | 1680-1720 cm⁻¹ | Carbonyl compounds [13] | |

| Infrared (NO₂ stretch) | 1520-1560 cm⁻¹ | Nitro compounds [13] | |

| UV-Visible (π→π*) | 280-320 nm | Aromatic transitions [14] | |

| UV-Visible (n→π*) | 350-400 nm | Carbonyl transitions [14] |

The ultraviolet-visible absorption spectrum is expected to display multiple absorption bands corresponding to different electronic transitions [14] [15]. The nitroaromatic system contributes significant chromophoric character, with typical absorption maxima in the 280-320 nm region for π→π* transitions and longer wavelength absorption for charge-transfer processes [14].

Nuclear magnetic resonance spectroscopy provides detailed structural information about the molecular framework [16] [17]. The aromatic protons are expected to appear in the typical aromatic region (7-8 ppm), with the nitro substituent causing characteristic downfield shifts due to its electron-withdrawing nature [16] [17]. The methylene protons adjacent to the thiocyanate group would exhibit distinct chemical shifts reflecting their unique electronic environment [17].